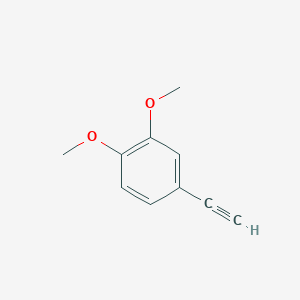

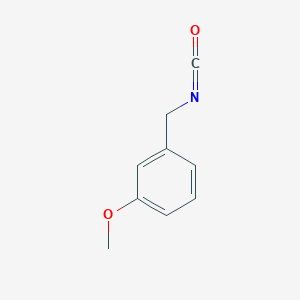

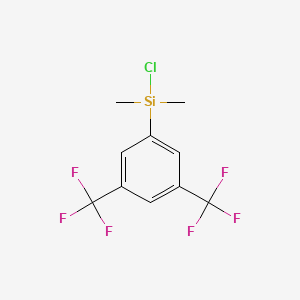

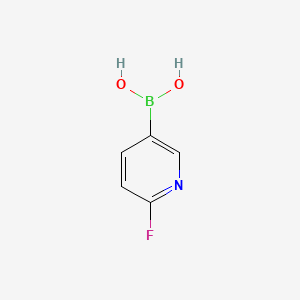

![molecular formula C14H10Cl2O2 B1333908 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid CAS No. 887344-36-7](/img/structure/B1333908.png)

2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid is a derivative of phenylacetic acid, which is a common scaffold in medicinal chemistry due to its bioactive properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as substituted (2-phenoxyphenyl)acetic acids have been synthesized and evaluated for their anti-inflammatory activity, indicating the potential pharmacological relevance of such structures .

Synthesis Analysis

The synthesis of related compounds, such as substituted (2-phenoxyphenyl)acetic acids, involves halogen substitution which has been shown to enhance anti-inflammatory activity . Additionally, reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have been explored, leading to various ketene dithioacetals and acetals . These methods could potentially be adapted for the synthesis of 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid by incorporating the appropriate halogenated phenyl rings.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods . Similarly, the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate revealed extensive hydrogen bonding and the orientation of phenyl rings . These studies provide a foundation for understanding the molecular conformation and bonding interactions that could be expected in 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid.

Chemical Reactions Analysis

The reactivity of chlorinated acetic acids with alkenes, catalyzed by dichlorotris(triphenylphosphine)ruthenium(II), has been demonstrated to yield chlorinated lactones . This suggests that 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid could potentially undergo similar reactions under the right conditions. The chlorination of phenols has also been studied, showing the formation of chloromethylene compounds and modification of methyl groups . These reactions could be relevant if modifications to the dichlorophenyl moiety of the compound are desired.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives can be inferred from related compounds. For example, the gas-liquid chromatography (GLC) method has been used to analyze commercial formulations of (2,4-dichlorophenoxy)acetic acid, indicating the volatility and stability of such compounds under GLC conditions . The determination of dissociation constants for chlorophenols and phenoxy acetic acids provides insight into the acid-base properties of these molecules . These properties are crucial for understanding the behavior of 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid in different environments and could affect its solubility, absorption, and distribution in biological systems.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, derived from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid, show significant antimicrobial activity (Patel & Shaikh, 2011).

Crystallography and Structural Analysis

- The crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, reveals extensive hydrogen bonding involving its functional groups (Prayzner et al., 1996).

Bioavailability and Environmental Impact

- Diclofenac (2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid), a derivative, demonstrates biodegradability in agricultural soils, indicating environmental implications (Al-Rajab et al., 2010).

Anticancer and Antibacterial Potential

- Alkali metal complexes containing 2-[2-(2,6-dichlorophenyl)amino]phenyl}acetic acid display promising anticancer and antibacterial activities (Shah et al., 2019).

Anti-Inflammatory Applications

- Substituted (2-phenoxyphenyl)acetic acids, structurally similar to 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid, exhibit significant anti-inflammatory activity (Atkinson et al., 1983).

Spectroscopic Investigations

- FT-IR and X-ray spectroscopy studies of DCF-Na (a salt of 2-[(2,6-dichlorophenyl)amino]-phenyl-acetic acid) with beta-cyclodextrin elucidate the nature of their interactions (Bratu et al., 1998).

Cell Differentiation in Leukemia

- 2-{[(3,4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid enhances cell differentiation in acute promyelocytic leukemia, indicating therapeutic potential (Chen et al., 2009).

Comparative Metabolism Studies

- Variations in metabolism of structurally related compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid across different species highlight the complexity of drug metabolism (Pottier et al., 1978).

Safety And Hazards

Propriétés

IUPAC Name |

2-[4-(3,4-dichlorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVGQMBWSLQKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394890 |

Source

|

| Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |

CAS RN |

887344-36-7 |

Source

|

| Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

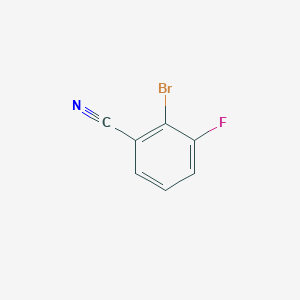

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)